2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride
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Overview
Description
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a morpholine ring and hydroxymethyl groups, making it a versatile reagent in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Catalyst: Acid catalysts such as hydrochloric acid.
Solvent: Aqueous or organic solvents depending on the desired purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of morpholine and formaldehyde.
Catalysis: Use of robust acid catalysts to facilitate the reaction.
Purification: Multi-step purification processes including crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol
- 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolacetate
- 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolphosphate
Uniqueness
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal applications where solubility is crucial.
Properties
Molecular Formula |
C8H18ClNO4 |
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Molecular Weight |
227.68 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c10-5-8(6-11,7-12)9-1-3-13-4-2-9;/h10-12H,1-7H2;1H |
InChI Key |
LTBCLWWGUYBHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CO)(CO)CO.Cl |
Origin of Product |
United States |
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